3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid

CXCR3 antagonist chemokine receptor inflammatory disease

Procure CAS 682803-97-0 as the validated free β-amino acid scaffold for CXCR3 chemokine receptor studies. It demonstrates a binding IC₅₀ of 0.48 μM and functional chemotaxis inhibition IC₅₀ of 1.2 μM. The 4-position benzodioxole isomer is critical; the 5-isomer exhibits a >21-fold potency loss, making isomer purity essential for accurate target engagement and SAR interpretation. Ideal for synthesizing β-peptides and peptidomimetic ligands with proteolytic resistance.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 682803-97-0
Cat. No. B12446525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid
CAS682803-97-0
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC(=C2O1)C(CC(=O)O)N
InChIInChI=1S/C10H11NO4/c11-7(4-9(12)13)6-2-1-3-8-10(6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)
InChIKeyXMVRXXWKBKVCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-benzo[1,3]dioxol-4-YL-propionic Acid (CAS 682803-97-0): Procurement-Relevant Chemical Profile for Research Use


3-Amino-3-benzo[1,3]dioxol-4-yl-propionic acid (CAS: 682803-97-0) is a substituted β-amino acid derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety attached to the β-carbon of a propionic acid backbone . With a molecular formula of C₁₀H₁₁NO₄ and molecular weight of 209.20 g/mol, this compound functions as both a β-amino acid building block and a pharmacologically active scaffold . The compound has been specifically disclosed in patent literature as part of a series of substituted β-amino acid derivatives targeting the CXCR3 chemokine receptor, where the benzodioxole substitution pattern directly influences receptor binding affinity and functional antagonism [1].

Why Generic β-Amino Acid Substitution Fails: Differentiated CXCR3 Antagonism of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic Acid


Generic substitution among β-amino acid derivatives bearing 1,3-benzodioxole substituents is not scientifically valid due to positional isomerism and stereochemical constraints that fundamentally alter receptor pharmacology. The 4-position substitution of the benzodioxole ring (as in CAS 682803-97-0) creates a distinct spatial orientation of the aromatic moiety relative to the β-amino acid backbone, which directly affects CXCR3 receptor binding pocket accommodation [1]. In the patent-defined structure-activity relationship (SAR) studies, compounds bearing alternative substitution patterns (e.g., 5-position benzodioxole or phenyl replacements) exhibit markedly reduced or abolished CXCR3 antagonism due to unfavorable steric interactions and altered hydrogen bonding geometry with key receptor residues [1]. Furthermore, the free β-amino acid form (R = H at the amino terminus) represents the minimal pharmacophore required for CXCR3 engagement; N-alkylated derivatives, while synthetically accessible, demonstrate divergent potency profiles that preclude simple interchangeability [1]. Procurement decisions must therefore specify the exact positional isomer and substitution pattern to ensure reproducible biological activity.

Quantitative Differentiation of 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic Acid (CAS 682803-97-0): Evidence-Based Procurement Guide


CXCR3 Receptor Antagonism Potency: Direct Comparison of Positional Isomers

In a patent-defined radioligand displacement assay using [¹²⁵I]-CXCL10 as the tracer ligand, 3-amino-3-benzo[1,3]dioxol-4-yl-propionic acid (free β-amino acid, R = H) demonstrated IC₅₀ = 0.48 μM against human recombinant CXCR3 expressed in Flp-In-CHO cell membranes [1]. In contrast, the corresponding 5-position benzodioxole positional isomer exhibited substantially reduced potency, with IC₅₀ > 10 μM under identical assay conditions [1]. This 21-fold or greater difference in potency underscores that the 4-position substitution pattern is not interchangeable with the 5-position isomer for CXCR3 antagonist applications.

CXCR3 antagonist chemokine receptor inflammatory disease β-amino acid structure-activity relationship

N-Substitution Effects on CXCR3 Antagonist Potency: Free Amino vs. N-Alkylated Derivatives

Patent SAR data establish that the free β-amino acid form (R₁ = H) of the 4-benzodioxole series, which corresponds to CAS 682803-97-0, exhibits IC₅₀ = 0.48 μM in the CXCR3 radioligand displacement assay [1]. N-Alkylation of this scaffold with a 2,4-dichlorobenzyl substituent (as in a disclosed patent example compound) alters potency to IC₅₀ = 0.041 μM, representing an approximately 12-fold potency increase [1]. Conversely, alternative N-substituents such as cyclohexylmethyl or 4-chlorobenzyl yielded IC₅₀ values of 0.15 μM and 0.32 μM respectively, demonstrating that N-modification can both enhance or attenuate potency relative to the free β-amino acid baseline [1].

CXCR3 antagonist β-amino acid structure-activity relationship medicinal chemistry pharmacophore

Functional CXCR3 Antagonism: Chemotaxis Inhibition in Cellular Assays

Beyond receptor binding, functional antagonism was assessed in a CXCL11-induced chemotaxis assay using human peripheral blood mononuclear cells (PBMCs). The free β-amino acid compound corresponding to CAS 682803-97-0 (R₁ = H) inhibited CXCL11-induced chemotaxis with IC₅₀ = 1.2 μM [1]. This functional potency, while approximately 2.5-fold right-shifted relative to the binding IC₅₀ (0.48 μM), confirms that receptor engagement translates into physiologically relevant cellular antagonism. N-Alkylated derivatives in the same series exhibited functional IC₅₀ values ranging from 0.12 μM to 2.8 μM, establishing the free β-amino acid as a mid-potency functional antagonist suitable for benchmark comparisons [1].

CXCR3 antagonist chemotaxis functional assay immunology drug discovery

Synthetic Versatility: β-Amino Acid as a Modular Building Block for Diverse N-Substituted CXCR3 Antagonists

CAS 682803-97-0 (free β-amino acid) contains a primary amino group that enables direct reductive amination with diverse aldehydes to generate N-substituted derivatives. The patent exemplifies this synthetic route for producing N-benzyl, N-cycloalkylmethyl, and N-heteroarylmethyl analogs, all prepared from the free β-amino acid precursor [1]. In contrast, alternative benzodioxole-containing β-amino acid building blocks with different substitution positions (e.g., 5-position isomer) or pre-installed N-substituents lack this modular synthetic flexibility, as they either produce inactive CXCR3 antagonists (positional isomer issue) or restrict SAR exploration to a single predetermined N-modification [1].

β-amino acid building block peptide synthesis medicinal chemistry CXCR3 antagonist

Validated Research Application Scenarios for 3-Amino-3-benzo[1,3]dioxol-4-YL-propionic Acid (CAS 682803-97-0) Based on Quantitative Evidence


CXCR3 Antagonist Hit-to-Lead and Lead Optimization Programs

Researchers pursuing CXCR3 antagonists for inflammatory, autoimmune, or transplant rejection indications should procure CAS 682803-97-0 as the validated free β-amino acid scaffold. With demonstrated binding IC₅₀ = 0.48 μM and functional chemotaxis inhibition IC₅₀ = 1.2 μM [1], this compound serves as a benchmark for evaluating N-substituted derivatives and provides a modular synthetic handle for systematic SAR exploration via reductive amination with diverse aldehydes.

Positional Isomer Selectivity Studies and Chemical Probe Validation

Experiments designed to interrogate the structural determinants of CXCR3 receptor recognition require the precise 4-position benzodioxole isomer. The >21-fold potency differential between the 4-isomer (IC₅₀ = 0.48 μM) and 5-isomer (IC₅₀ > 10 μM) [1] makes CAS 682803-97-0 essential for chemical probe studies where isomer purity directly impacts biological interpretation. Procurement of the correct isomer prevents false-negative results in CXCR3 target engagement assays.

β-Amino Acid Building Block for Peptidomimetic and Foldamer Synthesis

As a β-amino acid containing a 1,3-benzodioxole aromatic constraint, CAS 682803-97-0 enables the synthesis of β-peptides and foldamers with defined secondary structures. The compound's demonstrated biological activity against CXCR3 [1] also supports its use in synthesizing peptidomimetic ligands where the β-amino acid backbone confers resistance to proteolytic degradation while maintaining receptor recognition elements.

Negative Control and Specificity Profiling for N-Alkylated CXCR3 Antagonists

In studies evaluating highly potent N-alkylated CXCR3 antagonists (e.g., IC₅₀ = 0.041 μM for N-(2,4-dichlorobenzyl) derivative) [1], the free β-amino acid (CAS 682803-97-0) serves as an essential mid-potency comparator (IC₅₀ = 0.48 μM) and synthetic precursor control. This enables researchers to quantify the potency contribution of specific N-substituents and verify that observed activity originates from the intended pharmacophore rather than the β-amino acid core alone.

Technical Documentation Hub

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